molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B598232
CAS No.: 108128-12-7
M. Wt: 176.175
InChI Key: WLVQYRDGALHYAR-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other molecules .

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal room temperature conditions .

Dosage Effects in Animal Models

The effects of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate at different dosages in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects or potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is plausible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific fusion of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and its versatility in synthetic chemistry make it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVQYRDGALHYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716727
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-12-7
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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